(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine - 933756-31-1

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

Catalog Number: EVT-3159583
CAS Number: 933756-31-1
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(((6-Chloro-1H-benzo[d]imidazol-2-yl)methyl)amino)acetic acid (Cl-BIGH)

Compound Description: Cl-BIGH is a tridentate ligand synthesized via the Phillips condensation of 4-chlorobenzene-1,2-diamine and iminodiacetic acid. [] It is used to synthesize copper(II) mixed ligand complexes investigated for DNA binding, cleavage, antibacterial activity, and in vitro cytotoxicity. []

Relevance: Cl-BIGH shares the core structure of a benzimidazole ring with a methyl linker attached to a nitrogen-containing group with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. The difference lies in the substitution on the benzene ring of the benzimidazole (a chloro group at the 6-position in Cl-BIGH versus a methyl group at the 4-position in the target compound) and the specific nitrogen-containing group (an aminoacetic acid moiety in Cl-BIGH versus a methanamine group in the target compound). []

Tris (4‐methyl‐1‐(1‐ methyl‐1H‐benzo [d] imidazol‐2‐yl) −4H‐benzo [d] imidazo[1,5‐a]imidazol‐3‐yl) methyl (L6)

Compound Description: L6 is a novel molecule studied for its infrared, electronic absorption, and emission spectra. [] Density functional theory calculations explored the spectral properties of L6+, L6, HL6+, and its axially substituted derivative L6-OCH3 to understand the impact of molecular electronic states and axial substitution. []

Relevance: While L6 has a more complex structure compared to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, it incorporates three 1-methyl-1H-benzo[d]imidazol-2-yl units within its structure. [] This makes it a structurally related compound as they both share the fundamental benzimidazole moiety.

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives (E1-8)

Compound Description: Compounds E1-8 are derivatives of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one synthesized and evaluated for cytotoxic activity against the MCF-7 breast cancer cell line. [] Compound E6, a specific derivative within this series, exhibited significant cell growth inhibition. []

Relevance: These derivatives share the (1H-Benzo[d]imidazol-2-yl)methyl moiety with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference lies in the presence of a 2-phenylquinazolin-4(3H)-one group attached to the methylene linker in the derivatives, while the target compound has a methanamine group at that position. []

3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl)thio) Methyl) Quinazolin-4(3H)-One

Compound Description: This compound was synthesized through a multistep process involving green chemistry principles and utilizing PEG-600 as a green solvent. [] Molecular docking studies were performed to evaluate its potential anticancer effects. []

Relevance: This compound shares a similar structure with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, particularly the 1-methyl-1H-benzo[d]imidazole-2-yl group. [] The key difference lies in the presence of a thiomethylquinazolinone moiety attached to the 2-position of the benzimidazole ring in the related compound. []

4-methyl-6-(1-methyl-1H-benzo(d) imidazol-2-yl)-2-propyl-1H-benzo(d)imidazole Derivatives

Compound Description: These novel bis-benzimidazole derivatives were synthesized and characterized for their potential as cytotoxic agents. [] In vitro cytotoxic activity was evaluated against the PC-3 and VERO human cancer cell lines using the XTT assay. []

Relevance: These derivatives and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the core structure of a 1-methyl-1H-benzo[d]imidazole-2-yl unit. [] The derivatives are distinguished by a second benzimidazole moiety linked at the 2-position, which is further substituted with a methyl and a propyl group. []

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides (6-49)

Compound Description: This series of novel compounds was synthesized and tested for antitumor activity. [] Compounds 22 and 46 exhibited significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. [] Quantitative Structure–Activity Relationships (QSAR) and molecular docking studies were performed to understand their structure-activity relationships and binding interactions. []

Relevance: These compounds share a 1H-benzo[d]imidazol-2(3H)-ylidene core with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, although with variations in substitution patterns and additional functional groups. [] The presence of this shared core classifies them as structurally related compounds.

5-(1H-benzo[d] imidazol-2-yl) methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones (4)

Compound Description: This series of compounds, isoxazolyl thiazolyl benzimidazoles, was synthesized and evaluated for their anti-inflammatory and analgesic activities. []

Relevance: These compounds and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the (1H-benzo[d] imidazol-2-yl)methyl moiety as a common structural feature. [] The difference arises from the presence of a 3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-one group linked to the methylene bridge in the related compounds. []

1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one

Compound Description: The crystal structure of this compound was analyzed, revealing a conformation resembling a two-bladed fan with octyl chains in fully extended conformations. [] The molecules in the crystal are linked by C—H⋯O and C—H⋯N hydrogen bonds and C—H⋯π interactions. []

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. [] Developed to address limitations of its predecessor BMS-536924, it exhibits improved ADME properties, a lower risk of drug-drug interactions, and in vivo efficacy in multiple xenograft models. []

Relevance: BMS-695735 and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 4-methyl-1H-benzo[d]imidazol-2-yl structural element. [] The distinction lies in the complex substitution pattern at the 2-position of the benzimidazole ring in BMS-695735, involving a pyridin-2(1H)-one ring, a piperidine ring, and a pyrazole ring. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide

Compound Description: This compound, along with its derivatives (4a-h), was synthesized and evaluated for its antimicrobial activity against various bacterial and fungal strains. [] The compound exhibited notable antimicrobial activity compared to standard antibiotics chloramphenicol and amphotericin B. []

Relevance: This compound shares the core structure of 1H-benzo[d]imidazol-2-yl with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference lies in the presence of a (6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide group attached to the 2-position of the benzimidazole ring. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H- benzo[d]imidazol-2(3H)-one (CM398)

Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain. [] It displays high selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. [] CM398 demonstrates good oral bioavailability and promising anti-inflammatory analgesic effects in rodent models of inflammatory pain. []

Relevance: CM398 and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 3-methyl-1H-benzo[d]imidazol-2(3H)-one core structure. [] The key distinction is the presence of a (4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl) group linked to the nitrogen at the 1-position of the benzimidazolone ring in CM398. []

5-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-2-chlorothiazole

Compound Description: The crystal structure of this compound, along with trichloromethane and methanol, has been determined and reported. []

Relevance: This compound and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 1H-benzo[d]imidazol-2-yl structural unit. [] The difference arises from the (2-methoxyphenoxy)methyl)-2-chlorothiazole group attached to the 2-position of the benzimidazole ring in the related compound. []

1-( ( 1 (piperidine-1-yl-methyl) /(morpholinomethyl) / (4-methylpiperazin-1-yl-methyl )-6- nitro- 1H-benzo [d] imidazol-2-yl ) methyl -6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2] dioxaphosphepino [5,6-d] imidazole-6-oxide (9a-h)

Compound Description: This series of novel compounds was synthesized and characterized for potential antimicrobial activity. []

Relevance: These compounds and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine both contain a 1H-benzo[d]imidazol-2-yl core structure. [] They differ in the substitution patterns on the benzimidazole, with the related compounds possessing a nitro group at the 6-position and various substituents on the nitrogen atom of the imidazole ring, as well as a complex dioxaphosphepinoimidazole oxide moiety. []

2-methoxy-6-(((2-(1-methyl-1H-benzo[d] imidazol-2-yl)phenyl)imino)methyl)phenol

Compound Description: The crystal structure of this compound, crystallized with ethanol, has been determined and reported. []

Relevance: Both this compound and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine incorporate the 1-methyl-1H-benzo[d]imidazol-2-yl structural unit. [] The distinction arises from the presence of a 2-methoxy-6-((phenylimino)methyl)phenol substituent at the 2-position of the benzimidazole in the related compound. []

4-{(E)-(1-(1H-benzo(d)imidazol-2-yl)ethylidene)amino}-3-methyl-1H-1,2,4-triazole-5(4H)-thione (Hbzeamt) and 4-{(E)-(1-(1H-benzo(d)imidazol-2-yl)phenylmethyleneamino)-3-methyl-1H-1,2,4-triazole-5(4H)- thione (Hbzpamt)

Compound Description: Hbzeamt and Hbzpamt are two ligands used to form complexes with various metal ions (Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pd(II)). [] These complexes were synthesized and characterized for their potential antimicrobial properties. []

Relevance: Both Hbzeamt and Hbzpamt contain the 1H-benzo(d)imidazol-2-yl group, making them structurally related to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference lies in the presence of either a ethylidene or phenylmethylene linker connected to a triazolethione moiety in Hbzeamt and Hbzpamt, respectively. []

N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives

Compound Description: These compounds, incorporating both tetrahydropyridine (THP) and benzimidazole pharmacophores, were synthesized and evaluated for their anticancer activity against MCF-7, MDA-MB-231 (breast cancer), and Ishikawa (endometrial cancer) cell lines. []

Relevance: These derivatives and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine share the 6-methyl-1H-benzo[d]imidazol-2-yl structural motif. [] The difference arises from the presence of a 5,6-dihydropyridin-1(2H)-yl group linked to the benzimidazole at the 2-position, which is further substituted with various benzamide or benzenesulfonamide groups. []

2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate (PBITS)

Compound Description: PBITS is a novel fluorescent labeling reagent used in high-performance liquid chromatography (HPLC) analysis. [] It was applied for the determination of bile acids and fatty acids in biological samples. [, ]

Relevance: PBITS and (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine both contain a 1H-benzo[d]imidazole core. [, ] PBITS is derivatized with a pyrene moiety at the 2-position of the benzimidazole ring and an ethyl-4-methylbenzenesulfonate group at the 1-position, which distinguishes it from the target compound. [, ]

4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol

Compound Description: This compound was synthesized and its structure confirmed by various spectroscopic methods, including UV-Vis, IR, 1H NMR, and MS. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids were synthesized and evaluated for antimicrobial and anticancer activities, along with enzyme inhibitory activities against FabH and EGFR. []

Relevance: These compounds, while structurally diverse, share the presence of an imidazole ring with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, which also contains an imidazole moiety within its benzimidazole structure. []

2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide (4)

Compound Description: This compound served as a key starting material for the synthesis of diverse heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

(E)-3-(2-Acyl-1H-benzo[d]imidazol-4-yl)acrylaldehyde Derivatives

Compound Description: These compounds were synthesized through an iodine and iron chloride-promoted cascade reaction involving 8-aminoquinolines and aryl methyl ketones. [] This novel strategy facilitates the ring opening of unactivated N-heteroaromatic compounds. []

Relevance: These derivatives share the 1H-benzo[d]imidazol-4-yl moiety with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine, but they differ in the position of the substituent on the benzimidazole ring (4-position vs. 2-position). [] Additionally, the derivatives have an acyl group at the 2-position and an (E)-acrylaldehyde moiety at the 4-position. []

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

Compound Description: These two compounds were synthesized as part of a two-step reaction sequence. []

Relevance: These compounds share the 1H-benzimidazol-2-yl structural unit with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] They are distinguished by the presence of a sulfanylbenzaldehyde or sulfanylphenylmethylidenehydrazinecarbothioamide group attached to the 2-position of the benzimidazole ring. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

Compound Description: This class of compounds was synthesized and evaluated for their antimicrobial activity. [] Docking studies were conducted to elucidate their mechanism of action, suggesting interaction with the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD) as potential targets. []

Relevance: These compounds are structurally related to (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine through the shared 1H-benzimidazol-2-yl moiety. [] They differ by the presence of a 5-methylthieno[2,3-d]pyrimidin-4(3H)-one group attached to the 2-position of the benzimidazole, along with acetamide or 1,2,4-oxadiazol-5-ylmethyl substituents. []

3-phenyl-5-{[(1Hbenzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles (5a-i)

Compound Description: This series of compounds was synthesized and screened for antimicrobial, antioxidant, and hemolytic activities. [] The compounds exhibited promising activity against tested bacterial and fungal strains, along with low toxicity to fresh chicken blood. []

Relevance: These compounds share the (1H-benzo[d]imidazol-2-yl)thio]methyl structural motif with (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine. [] The key difference is the presence of a 3-phenyl-1,2,4-oxadiazole ring linked to the methylene bridge in the related compounds. []

Properties

CAS Number

933756-31-1

Product Name

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

FWWGSHDHYQHMBR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)CN

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.